Sodium glycolithocholate
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Overview
Description
Sodium glycolithocholate is a bile acid derivative, specifically a sodium salt of glycolithocholic acid. It is a secondary bile acid formed in the liver by the conjugation of lithocholic acid with glycine. This compound plays a significant role in the metabolism and regulation of bile acids in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium glycolithocholate generally involves the following steps:
Reacting Lithocholic Acid with Diethylaminomethylformamide: This step generates the substrate required for further reactions.
Reaction with Glycine: The substrate reacts with glycine to form glycolithocholic acid.
Formation of Sodium Salt: Finally, glycolithocholic acid is reacted with sodium carbonate to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and medical applications .
Chemical Reactions Analysis
Types of Reactions: Sodium glycolithocholate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Sodium glycolithocholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving bile acids.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: this compound is used in research related to liver diseases, cholestasis, and other conditions involving bile acid dysregulation.
Mechanism of Action
The mechanism of action of sodium glycolithocholate involves its interaction with bile acid receptors and transporters in the liver and intestines. It regulates bile acid synthesis, secretion, and reabsorption, thereby maintaining bile acid homeostasis. The compound also influences various signaling pathways involved in lipid metabolism and detoxification processes .
Comparison with Similar Compounds
Glycolithocholic Acid: The parent compound of sodium glycolithocholate, formed by the conjugation of lithocholic acid with glycine.
Taurolithocholic Acid: Another bile acid derivative formed by the conjugation of lithocholic acid with taurine.
Lithocholic Acid: A primary bile acid that serves as a precursor for various bile acid derivatives.
Uniqueness: this compound is unique due to its specific sodium salt form, which enhances its solubility and stability compared to its parent compound, glycolithocholic acid. This makes it particularly useful in research and industrial applications where these properties are essential .
Properties
Molecular Formula |
C26H42NNaO4 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1 |
InChI Key |
LQKBJAKZKFBLIB-DVTCRTTASA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origin of Product |
United States |
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